N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen-containing rings, including a triazole and a pyridazine ring, which are fused together The presence of a fluorophenyl group and an azetidinyl moiety further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by reacting hydrazine derivatives with diketones or other suitable precursors.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Formation of the Azetidinyl Moiety: The azetidinyl group can be synthesized through a cyclization reaction involving appropriate amines and halogenated precursors.
Coupling of the Pyrazine Carboxamide: The final step involves coupling the synthesized intermediates with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the nitrogen atoms in the heterocyclic rings.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its complex structure and potential biological activity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and anticancer activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological research to study the interactions of heterocyclic compounds with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules, providing a scaffold for further chemical modifications.
Mechanism of Action
The mechanism of action of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridazine rings, along with the fluorophenyl group, contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N,1,3-trimethylpyrazole-5-carboxamide
- **2-(1,2-Benzoxazol-3-yl)-N-(2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide
Uniqueness
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methylpyrazine-2-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. The presence of the fluorophenyl group and the azetidinyl moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN8O/c1-27(20(30)16-10-22-7-8-23-16)15-11-28(12-15)18-6-5-17-24-25-19(29(17)26-18)13-3-2-4-14(21)9-13/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAKQYGEBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.